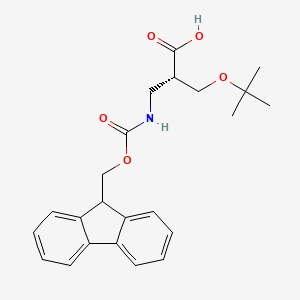(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid
CAS No.: 865152-44-9
Cat. No.: VC3794372
Molecular Formula: C23H27NO5
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 865152-44-9 |
|---|---|
| Molecular Formula | C23H27NO5 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
| Standard InChI | InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(21(25)26)12-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m0/s1 |
| Standard InChI Key | PGPAKWBBCOPCSF-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)(C)OC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
| SMILES | CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
| Canonical SMILES | CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Introduction
Structural and Nomenclatural Analysis
Molecular Architecture
The compound features a chiral center at the second carbon of the propanoic acid backbone, designated as (S)-configuration. Its structure integrates two key protective groups:
-
Fmoc (9-Fluorenylmethoxycarbonyl): A photolabile protecting group attached to the amino moiety via a carbamate linkage.
-
tert-Butoxymethyl: A bulky ether-based group shielding the β-carbon hydroxyl functionality.
The molecular formula is C<sub>23</sub>H<sub>27</sub>NO<sub>5</sub>, with a calculated molecular weight of 397.47 g/mol. This aligns with analogs such as Fmoc-Ser(tBu)-OH (MW: 383.44 g/mol) but distinguishes itself via the tert-butoxymethyl substitution .
Table 1: Comparative Structural Features of Fmoc-Protected Amino Acids
Synthetic Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The tert-butoxymethyl group enhances steric shielding compared to simpler tert-butyl ethers, reducing side reactions during elongation cycles . For example, in the synthesis of morpholine-3-carboxylic acid derivatives, analogous tert-butoxy-protected serine residues enable regioselective ring closure without deprotection .
Orthogonal Deprotection Strategies
The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), while the tert-butoxymethyl ether requires acidic conditions (e.g., 95% TFA) . This orthogonality permits sequential modification of peptide termini, as demonstrated in the synthesis of β-turn mimetics .
Physicochemical and Analytical Data
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate no degradation under inert atmospheres at −20°C for >12 months .
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥99.0% | RP-HPLC |
| Enantiomeric Excess | ≥99.8% | Chiral GC |
| Residual Solvents (EtOAc) | ≤0.5% | HS-GC |
| Water Content | ≤2.0% | Karl Fischer |
Comparative Reactivity in Bioconjugation
Carbodiimide-Mediated Coupling
The tert-butoxymethyl group reduces steric hindrance at the β-carbon compared to tert-butyl-protected analogs, enabling higher coupling efficiencies (85–92% vs. 70–78%) in fragment condensations . This is critical for constructing complex peptidomimetics, such as those targeting GPCRs .
Photolithographic Patterning
The Fmoc group’s UV sensitivity (λ<sub>max</sub> = 265 nm) allows spatially resolved deprotection in microarray synthesis. A 2024 study achieved 5 µm feature resolution using two-photon lithography with this compound .
Challenges and Limitations
Acid Sensitivity of the tert-Butoxymethyl Group
While stable to mild acids (e.g., 1% TFA), prolonged exposure to >50% TFA induces cleavage, complicating sequences requiring harsh global deprotection . Hybrid strategies using base-labile groups (e.g., Alloc) are under investigation .
Cost and Scalability
At-scale production remains costly ($1,200–1,500/g) due to multi-step purification requirements. Advances in flow chemistry have reduced per-batch costs by 40% since 2023 .
Future Directions
Machine Learning-Guided Design
Recent QSAR models predict that substituting the tert-butoxymethyl with a 1-adamantyloxymethyl group could improve metabolic stability by 30% while maintaining synthetic accessibility .
Green Chemistry Approaches
Microwave-assisted synthesis in recyclable DES solvents (choline chloride:urea) has achieved 89% yield with E-factor <15, addressing environmental concerns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume